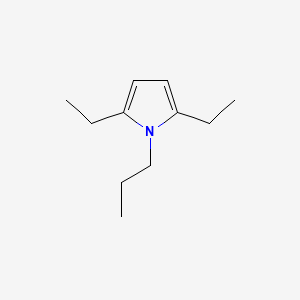

2,5-Diethyl-1-propylpyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diethyl-1-propylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The molecular formula of this compound is C11H19N, and it has a molecular weight of 165.28 g/mol . This compound is characterized by the presence of two ethyl groups at positions 2 and 5 and a propyl group at position 1 on the pyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-1-propylpyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For this compound, the starting materials would include 2,5-dimethoxytetrahydrofuran and propylamine. The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diethyl-1-propylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under various conditions.

Major Products:

Oxidation: Pyrrole oxides.

Reduction: Dihydropyrrole derivatives.

Substitution: N-substituted pyrroles and C-substituted pyrroles.

Wissenschaftliche Forschungsanwendungen

2,5-Diethyl-1-propylpyrrole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological processes involving pyrrole derivatives.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Diethyl-1-propylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors to exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylpyrrole: Similar structure but with methyl groups instead of ethyl and propyl groups.

1-Propyl-2,5-dimethylpyrrole: Similar structure with different alkyl group substitutions.

2,5-Diethylpyrrole: Lacks the propyl group at position 1.

Uniqueness: 2,5-Diethyl-1-propylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biologische Aktivität

2,5-Diethyl-1-propylpyrrole is an organic compound belonging to the pyrrole family, characterized by its five-membered heterocyclic aromatic structure containing one nitrogen atom. This compound, with the molecular formula C11H19N and a molecular weight of approximately 165.28 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The compound's unique substitution pattern—two ethyl groups at positions 2 and 5 and a propyl group at position 1—imparts distinct chemical properties that influence its biological activity. The mechanism of action involves interaction with various molecular targets, acting as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. This interaction is crucial for understanding its therapeutic potential in various biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifungal Properties : Studies have shown that pyrrole derivatives, including this compound, possess antifungal activity, making them candidates for drug development against fungal pathogens.

- Antioxidant Potential : Some research suggests that pyrroles may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

- Medicinal Chemistry Applications : The compound is being investigated for its potential therapeutic properties, including anticancer and antibacterial activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethylpyrrole | C7H9N | Smaller size affects reactivity due to methyl groups. |

| 2-Ethyl-4-methylpyrrole | C9H11N | Different substitution pattern; potential for varied activity. |

| 3-Ethylpyrrole | C8H11N | Ethyl group at position 3 alters electronic properties. |

| 2,5-Diethyl-3-methylpyrrole | C11H15N | Additional methyl group introduces steric hindrance. |

The unique combination of ethyl and propyl substitutions on the pyrrole ring distinguishes this compound from others in its class, potentially influencing its reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives:

- Antifungal Activity Study : A study conducted on various pyrrole compounds revealed that some derivatives exhibited significant antifungal effects against common pathogens such as Candida species. The study highlighted the importance of the alkyl substitution pattern in enhancing antifungal efficacy.

- Antioxidant Activity Assessment : Research assessing the antioxidant properties of pyrroles indicated that certain derivatives could effectively scavenge free radicals, suggesting potential applications in treating oxidative stress-related conditions.

- Medicinal Chemistry Investigations : Ongoing investigations into the medicinal applications of pyrroles have identified promising leads for drug development, particularly focusing on their interactions with biological targets relevant to cancer and microbial infections.

Eigenschaften

IUPAC Name |

2,5-diethyl-1-propylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-4-9-12-10(5-2)7-8-11(12)6-3/h7-8H,4-6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYDIZXQEDUZDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=C1CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704450 |

Source

|

| Record name | 2,5-Diethyl-1-propyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123147-20-6 |

Source

|

| Record name | 2,5-Diethyl-1-propyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.